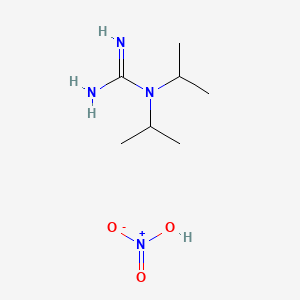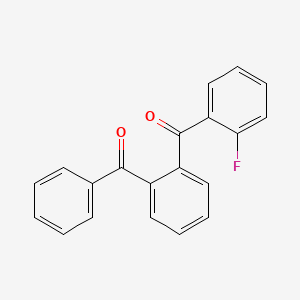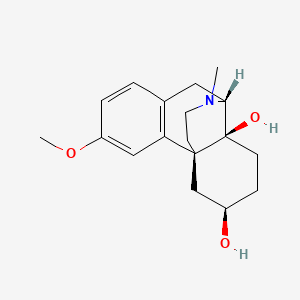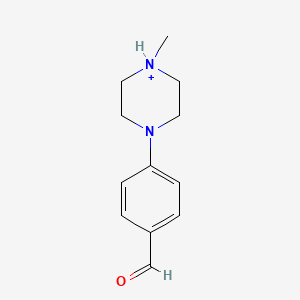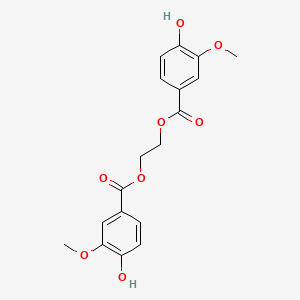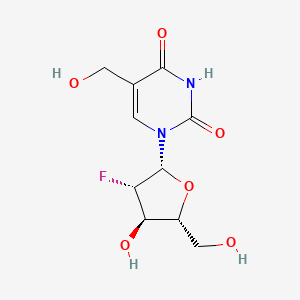
1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione is a synthetic compound with a complex structure It is characterized by the presence of a fluorine atom, multiple hydroxyl groups, and a pyrimidine ring
準備方法
The synthesis of 1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione involves several steps. One common method includes the reaction of a fluorinated sugar derivative with a pyrimidine base under specific conditions. The reaction typically requires the use of solvents like ethanol and reagents such as acetic anhydride. The mixture is heated to around 70°C for several hours, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl groups to hydrogen atoms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the development of new materials with specific properties
作用機序
The mechanism of action of 1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral replication by interfering with the viral DNA or RNA synthesis. The compound can bind to viral enzymes, preventing them from functioning properly and thus halting the replication process .
類似化合物との比較
Similar compounds include:
2’-Fluoro-2’-deoxyguanosine: Another fluorinated nucleoside analog used in antiviral research.
5-Fluorouridine: A fluorinated pyrimidine analog with anticancer properties.
Clofarabine: A fluorinated nucleoside analog used in the treatment of certain types of leukemia.
Compared to these compounds, 1-(3-Fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-hydroxymethyl-1H-pyrimidine-2,4-dione is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity .
特性
分子式 |
C10H13FN2O6 |
|---|---|
分子量 |
276.22 g/mol |
IUPAC名 |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c11-6-7(16)5(3-15)19-9(6)13-1-4(2-14)8(17)12-10(13)18/h1,5-7,9,14-16H,2-3H2,(H,12,17,18)/t5-,6+,7-,9-/m1/s1 |
InChIキー |
QQGGRUHEDAEEQQ-JVZYCSMKSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CO |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
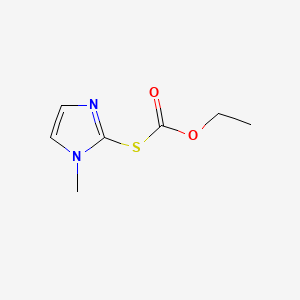
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
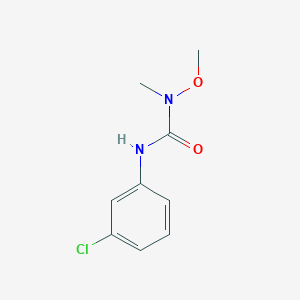

![4,4-difluoro-N-[1-(4-hydroxyphenyl)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide](/img/structure/B14753327.png)
